Cas no 2580202-13-5 (2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid)

2-{3-(Prop-2-en-1-yl)oxetan-3-yloxy}acetic acid is a specialized oxetane-based carboxylic acid derivative, notable for its bifunctional reactivity due to the presence of both an oxetane ring and a carboxylic acid group. The oxetane moiety provides steric constraint and enhanced stability, while the acrylic (prop-2-en-1-yl) group offers potential for further functionalization via radical or Michael addition reactions. This compound is particularly valuable in polymer chemistry and pharmaceutical synthesis, where its unique structure enables controlled crosslinking, ring-opening polymerization, or conjugation with biomolecules. Its balanced hydrophilicity and reactivity make it suitable for applications requiring precise molecular modifications, such as drug delivery systems or advanced material design.
2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid structure
2580202-13-5 structure
商品名:2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid
CAS番号:2580202-13-5
MF:C8H12O4
メガワット:172.178483009338
MDL:MFCD33020045
CID:5660656
PubChem ID:155858455

2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2580202-13-5
    • EN300-27698896
    • 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
    • 2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid
    • MDL: MFCD33020045
    • インチ: 1S/C8H12O4/c1-2-3-8(5-11-6-8)12-4-7(9)10/h2H,1,3-6H2,(H,9,10)
    • InChIKey: VEZBIUUOMNZPEA-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CC=C)(C1)OCC(=O)O

計算された属性

  • せいみつぶんしりょう: 172.07355886g/mol
  • どういたいしつりょう: 172.07355886g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 55.8Ų

2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27698896-0.05g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
0.05g
$900.0 2025-03-20
Enamine
EN300-27698896-0.5g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
0.5g
$1027.0 2025-03-20
Enamine
EN300-27698896-1.0g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
1.0g
$1070.0 2025-03-20
Enamine
EN300-27698896-2.5g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
2.5g
$2100.0 2025-03-20
Enamine
EN300-27698896-1g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5
1g
$1070.0 2023-09-10
Enamine
EN300-27698896-10g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5
10g
$4606.0 2023-09-10
Enamine
EN300-27698896-0.1g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
0.1g
$943.0 2025-03-20
Enamine
EN300-27698896-0.25g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
0.25g
$985.0 2025-03-20
Enamine
EN300-27698896-5.0g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
5.0g
$3105.0 2025-03-20
Enamine
EN300-27698896-10.0g
2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetic acid
2580202-13-5 95.0%
10.0g
$4606.0 2025-03-20

2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid 関連文献

2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acidに関する追加情報

2-{3-(Prop-2-en-1-yl)oxetan-3-yloxy}acetic Acid: A Comprehensive Overview

2-{3-(Prop-2-en-1-yl)oxetan-3-yloxy}acetic acid, a compound with the CAS number 2580202-13-5, has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of oxetane, a four-membered cyclic ether, which is known for its versatility in organic synthesis. The presence of the propenyl group (prop-2-en-1-yl) attached to the oxetane ring introduces additional reactivity and functionality, making this compound a valuable building block in modern chemistry.

The structure of 2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid is characterized by a central oxetane ring, which is a saturated four-membered ring containing one oxygen atom. The oxetane ring is substituted at the 3-position with a propenyl group, which introduces unsaturation into the molecule. This unsaturation, in the form of a double bond, enhances the compound's reactivity and makes it a suitable candidate for various polymerization reactions. Additionally, the presence of the acetic acid moiety at the 2-position of the oxetane ring further diversifies its chemical properties, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of oxetane derivatives like this compound in advanced materials science. For instance, researchers have explored the use of such compounds in the synthesis of high-performance polymers. The ability of oxetanes to undergo ring-opening polymerization (ROP) has been extensively studied, and this compound's unique structure could potentially lead to novel polymer materials with tailored properties. The propenyl group attached to the oxetane ring could serve as a site for further functionalization, enabling the incorporation of additional functionalities into the resulting polymers.

In addition to its role in polymer chemistry, 2-{3-(prop-2-en-1-yl)oxetan-3-yloxy}acetic acid has shown promise in medicinal chemistry. The compound's structure suggests potential bioactivity, particularly due to its ability to form hydrogen bonds and interact with biological systems. Recent research has focused on evaluating its potential as a lead compound for drug discovery. Initial studies have indicated that this compound may exhibit moderate activity against certain enzymes, making it a candidate for further optimization and development.

The synthesis of 2-{3-(propenyl)oxetan-oxy}acetic acid involves a multi-step process that combines principles from organic synthesis and catalytic chemistry. One common approach involves the alkylation of an oxetane derivative followed by functionalization with an acetic acid group. The introduction of the propenyl group typically requires careful control over reaction conditions to ensure selective substitution at the desired position on the oxetane ring. Advances in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving scalability.

From an environmental perspective, there is growing interest in understanding the biodegradation pathways of compounds like cas no 2580202135. As concerns about sustainability and environmental impact continue to rise, researchers are exploring methods to design chemicals that can be efficiently degraded under natural conditions. Preliminary studies suggest that this compound may undergo microbial degradation under specific conditions, though further research is needed to fully characterize its environmental fate.

In conclusion, cas no 2580202135, or {3-(propenyl)oxetan-oxy}acetic acid, represents an exciting area of research with diverse applications across multiple disciplines. Its unique chemical structure offers opportunities for innovation in polymer science, medicinal chemistry, and sustainable chemical design. As research continues to uncover new properties and applications for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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